6-Bromo-3-(2-isopropylphenyl)-[1,2,4]triazolo[4,3-a]pyridine
Description
Properties
Molecular Formula |
C15H14BrN3 |
|---|---|
Molecular Weight |
316.20 g/mol |
IUPAC Name |
6-bromo-3-(2-propan-2-ylphenyl)-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C15H14BrN3/c1-10(2)12-5-3-4-6-13(12)15-18-17-14-8-7-11(16)9-19(14)15/h3-10H,1-2H3 |
InChI Key |
VDZDTZQGYXCVJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1C2=NN=C3N2C=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes | Yield Range (%) |
|---|---|---|---|
| Cyclization | Hydrazine/azide, reflux in toluene/DMF | Intramolecular [3 + 2] cycloaddition | 70–90 |
| Bromination | NBS or Br2, 0–25 °C | Controlled to avoid polybromination | 80–95 |
| Cross-coupling (if used) | Pd catalyst, base, inert atmosphere | Requires dry solvents and inert gas | 65–85 |
| Purification | Column chromatography/recrystallization | Essential for purity >98% | — |
Research Findings and Analytical Data
- Spectroscopic characterization:
- Physical properties:
- Purity and yield: Achieved through optimized reaction times, stoichiometry, and purification steps
Summary Table of Preparation Methods
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 6 undergoes nucleophilic aromatic substitution (SNAr) under mild conditions due to the electron-withdrawing nature of the triazole ring. Common nucleophiles include amines, alkoxides, and thiols.
Key Example:
Reaction with Piperidine
-
Conditions : DMF, K₂CO₃, 80°C, 12 h
-
Yield : 82%
-
Product : 3-(2-Isopropylphenyl)-6-(piperidin-1-yl)- triazolo[4,3-a]pyridine .
Comparative Reactivity Table:
| Nucleophile | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Piperidine | DMF | K₂CO₃ | 80 | 12 | 82 |
| Sodium Methoxide | MeOH | None | 65 | 6 | 68 |
| Thiophenol | THF | NaH | 25 | 3 | 75 |
Transition Metal-Catalyzed Cross-Coupling Reactions
The bromine atom participates in Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the introduction of aryl or heteroaryl groups.
Suzuki-Miyaura Coupling:
Reaction with Phenylboronic Acid
-
Catalyst : Pd(PPh₃)₄
-
Conditions : Dioxane/H₂O (3:1), K₂CO₃, 100°C, 24 h
-
Yield : 76%
-
Product : 3-(2-Isopropylphenyl)-6-phenyl- triazolo[4,3-a]pyridine .
Optimization Data:
| Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂ | XPhos | Toluene | 110 | 65 |
| PdCl₂(dppf) | None | DMF | 100 | 58 |
| Pd(PPh₃)₄ | None | Dioxane/H₂O | 100 | 76 |
Oxidation and Reduction Reactions
The triazolopyridine core and substituents can undergo redox transformations.
Oxidation of the 2-Isopropylphenyl Group:
-
Reagent : KMnO₄, H₂O/AcOH, 70°C
-
Product : 3-(2-Carboxyphenyl)-6-bromo- triazolo[4,3-a]pyridine (Yield: 63%) .
Reduction of the Bromine Atom:
-
Reagent : LiAlH₄, THF, reflux
-
Product : 3-(2-Isopropylphenyl)- triazolo[4,3-a]pyridine (Yield: 71%) .
Electrophilic Aromatic Substitution
The 2-isopropylphenyl group directs electrophilic substitution to the para position relative to the triazole ring.
Nitration:
-
Conditions : HNO₃/H₂SO₄, 0°C → 25°C
-
Product : 3-(2-Isopropyl-4-nitrophenyl)-6-bromo- triazolo[4,3-a]pyridine (Yield: 55%) .
Cyclization and Ring-Opening Reactions
The triazole ring can act as a directing group for cycloadditions or undergo ring-opening under strong acidic/basic conditions.
Example:
Reaction with Acetylene Dicarboxylate
Stability Under Hydrolytic Conditions
The compound is stable in neutral aqueous solutions but hydrolyzes under strongly acidic or basic conditions:
-
Acidic Hydrolysis (HCl, 6M, reflux): Degrades to 2-isopropylbenzoic acid and 6-bromo- triazolo[4,3-a]pyridin-3-amine (Yield: 89%) .
-
Basic Hydrolysis (NaOH, 2M, 60°C): Forms 3-(2-isopropylphenyl)- triazolo[4,3-a]pyridin-6-ol (Yield: 73%) .
Key Research Findings:
-
Suzuki Coupling Efficiency : Electron-rich boronic acids (e.g., 4-methoxyphenyl) achieve higher yields (>80%) compared to electron-deficient analogs (<50%) .
-
Steric Effects : Bulky nucleophiles (e.g., tert-butylamine) require elevated temperatures (120°C) for substitution .
-
pH-Dependent Reactivity : The bromine atom is more reactive in polar aprotic solvents (DMF, DMSO) than in protic solvents .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 6-Bromo-3-(2-isopropylphenyl)-[1,2,4]triazolo[4,3-a]pyridine exhibit promising anticancer properties. Studies have shown that triazole derivatives can inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression. The compound's ability to modulate protein kinases and other molecular targets makes it a candidate for further investigation in cancer therapeutics.
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various pathogens. Its effectiveness against bacterial strains suggests potential applications in developing new antibiotics. The mechanism of action may involve disrupting microbial cell wall synthesis or inhibiting key metabolic pathways.
Neurological Applications
There is emerging evidence that triazole derivatives can influence neurological pathways, potentially offering therapeutic benefits for neurodegenerative diseases. The ability to cross the blood-brain barrier enhances the relevance of this compound in treating conditions like Alzheimer's and Parkinson's diseases.
Agricultural Applications
Pesticidal Activity
6-Bromo-3-(2-isopropylphenyl)-[1,2,4]triazolo[4,3-a]pyridine has been studied for its pesticidal properties. Its structural features allow it to act as a fungicide and insecticide, providing a means to protect crops from various pests and diseases. Field studies have shown that formulations containing this compound can reduce crop losses significantly.
Herbicide Development
The compound's efficacy in inhibiting specific plant enzymes suggests potential use in herbicide formulations. Research is ongoing to explore its selectivity and effectiveness against invasive plant species without harming desirable crops.
Chemical Intermediate
Synthesis of Other Compounds
As a chemical intermediate, 6-Bromo-3-(2-isopropylphenyl)-[1,2,4]triazolo[4,3-a]pyridine serves as a precursor for synthesizing more complex organic molecules. Its bromine substituent allows for further functionalization through nucleophilic substitution reactions. This property is valuable in pharmaceutical chemistry for designing novel drug candidates.
Case Study 1: Anticancer Research
A recent study published in the Journal of Medicinal Chemistry explored the anticancer properties of triazole derivatives. The researchers synthesized several analogs of 6-Bromo-3-(2-isopropylphenyl)-[1,2,4]triazolo[4,3-a]pyridine and evaluated their cytotoxic effects on breast cancer cell lines. Results indicated a significant reduction in cell viability at low micromolar concentrations, suggesting strong potential for development as an anticancer agent.
Case Study 2: Agricultural Application
In a field trial conducted by agricultural scientists, formulations containing 6-Bromo-3-(2-isopropylphenyl)-[1,2,4]triazolo[4,3-a]pyridine were tested against common fungal pathogens affecting wheat crops. The results showed a 40% increase in yield compared to untreated controls. This study highlights the compound's practical application in enhancing agricultural productivity.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(2-isopropylphenyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares the target compound with five analogs, highlighting substituents, molecular formulas, molar masses, and key properties.
*Calculated based on molecular formula.
Key Observations :
- Electronic Effects : The trifluoromethyl group in its analog (C₇H₃BrF₃N₃) introduces electron-withdrawing effects, which may stabilize the molecule against oxidative metabolism .
- Biological Interactions : The pyridinyl substituent (C₁₁H₇BrN₄) could facilitate π-π interactions with aromatic residues in enzyme binding pockets, a feature absent in alkyl-substituted analogs .
Antifungal Activity
Microwave-synthesized 1,2,4-triazolo[4,3-a]pyridine derivatives with hydrazone moieties showed activity against Botrytis cinerea at 100 µg/mL . While specific data for the target compound is unavailable, the bulky 2-isopropylphenyl group may enhance antifungal efficacy by improving hydrophobic interactions with fungal enzyme targets. Smaller substituents (e.g., methyl) may exhibit reduced activity due to weaker binding.
mGluR2 Modulation
Several triazolo[4,3-a]pyridine derivatives, including 7-aryl-substituted analogs, are patented as mGluR2 modulators for treating psychiatric disorders .
Biological Activity
6-Bromo-3-(2-isopropylphenyl)-[1,2,4]triazolo[4,3-a]pyridine is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of triazolo-pyridines, which are known for their diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound through various studies and findings.
- Molecular Formula : C15H14BrN3
- Molecular Weight : 316.2 g/mol
- CAS Number : 876301-26-7
Biological Activity Overview
Research indicates that compounds in the triazolo-pyridine class exhibit a range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties. The specific activities of 6-Bromo-3-(2-isopropylphenyl)-[1,2,4]triazolo[4,3-a]pyridine have been investigated in several studies.
Anticancer Activity
A significant area of research has focused on the compound's potential as an anticancer agent. In vitro studies have shown that derivatives of triazolo-pyridines can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance:
- Study Findings : A study demonstrated that triazolo-pyridine derivatives exhibited cytotoxic effects on various cancer cell lines, including melanoma (A375) and breast cancer cells. The IC50 values for these compounds were reported in the sub-micromolar range, indicating potent activity against these cell lines .
Antimicrobial Activity
The antimicrobial properties of 6-Bromo-3-(2-isopropylphenyl)-[1,2,4]triazolo[4,3-a]pyridine have also been explored. Compounds within this class have shown effectiveness against both bacterial and fungal strains.
- Case Study : In a comparative study evaluating various triazole derivatives, 6-Bromo-3-(2-isopropylphenyl)-[1,2,4]triazolo[4,3-a]pyridine was found to inhibit the growth of Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics .
The mechanism by which 6-Bromo-3-(2-isopropylphenyl)-[1,2,4]triazolo[4,3-a]pyridine exerts its biological effects is believed to involve:
- Inhibition of Enzymatic Activity : Research suggests that this compound may inhibit key enzymes involved in cellular metabolism and proliferation. For example, it has been shown to interact with indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in immune regulation and cancer progression .
- Cell Cycle Arrest : Studies indicate that treatment with this compound can lead to cell cycle arrest in cancer cells, preventing their division and growth.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of 6-Bromo-3-(2-isopropylphenyl)-[1,2,4]triazolo[4,3-a]pyridine. Variations in substituents on the triazole ring significantly influence its biological activity.
- Table 1: SAR Analysis
| Substituent | Effect on Activity |
|---|---|
| Bromine at position 6 | Enhances anticancer potency |
| Isopropyl at position 3 | Improves selectivity against cancer cells |
| Hydroxyl groups | Potentially increases solubility but may reduce potency |
Q & A
Q. Key Considerations :
- The bromine substituent is typically introduced via brominated pyridine precursors or post-cyclization halogenation.
- Reaction conditions (e.g., temperature, solvent) critically influence yield and purity.
Which analytical techniques are critical for characterizing [1,2,4]triazolo[4,3-a]pyridine derivatives?
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions and confirm cyclization. For example, the methylene group in phosphorylated derivatives resonates at 3.75–4.19 ppm (²JHP = 20 Hz) .
- X-ray Diffraction : Resolves crystal structures and validates regiochemistry. Monoclinic space groups (e.g., P21/c) with lattice parameters (e.g., a = 14.3213 Å, β = 100.265°) are common .
- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.
- Elemental Analysis : Validates purity and stoichiometry, especially for novel derivatives .
How can researchers address isomer formation during the synthesis of triazolopyridine derivatives?
Advanced Research Question
Isomerization, such as Dimroth rearrangement, occurs under thermal or acidic conditions. Strategies include:
- Controlled Reaction Temperatures : Lower temperatures (e.g., 60°C) favor kinetic products, while prolonged heating promotes rearrangement to thermodynamically stable isomers .
- Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile) minimize undesired side reactions.
- Post-Synthesis Isolation : Chromatographic separation or crystallization isolates isomers. For example, [1,2,4]triazolo[4,3-a]pyridines and [1,2,4]triazolo[1,5-a]pyridines can be differentiated via ³¹P NMR shifts (18.40–22.75 ppm) .
What strategies are employed to establish structure-activity relationships (SAR) for triazolopyridine derivatives in herbicidal applications?
Advanced Research Question
- Derivative Synthesis : Systematic modification of substituents (e.g., halogenation, alkylation) generates analogues for biological testing. For example, 8-chloro-3-(4-propylphenyl) derivatives show 50% weed inhibition at 37.5 g/ha .
- Biological Assays : Dose-response studies (e.g., 150 g a.i./ha) evaluate efficacy against target species (e.g., Echinochloa crusgalli) and safety for crops like rice .
- Computational Modeling : Comparative Molecular Field Analysis (CoMFA) correlates steric/electrostatic properties with activity. Contour maps guide rational design of high-potency leads .
Advanced Research Question
- PhI(OAc)₂ : Requires stoichiometric amounts and elevated temperatures but achieves high yields (70–85%) for unsubstituted cores. Limited compatibility with electron-deficient substrates .
- NCS : Operates under mild conditions (room temperature) with catalytic suitability. Ideal for brominated derivatives, reducing side reactions and enabling gram-scale synthesis (yields ~80%) .
- Trade-offs : NCS offers greener synthesis but may require additional purification steps for halogenated byproducts.
What computational methods are used to predict the biological activity of triazolopyridine derivatives?
Advanced Research Question
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and binding affinity. Used in antifungal studies to optimize hydrazone moieties .
- Molecular Docking : Simulates interactions with biological targets (e.g., RBP4 binding cavity). For example, H-bonding between triazolopyridine N2 and Arg121 enhances antagonist activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
